molecular formula C13H9BrN2O4 B228118 4'-Bromo-3-nitrosalicylanilide CAS No. 10515-47-6

4'-Bromo-3-nitrosalicylanilide

Cat. No. B228118
CAS RN: 10515-47-6
M. Wt: 337.12 g/mol
InChI Key: HKSUGCYEZHTCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-3-nitrosalicylanilide, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a derivative of salicylanilide, which is a well-known antiparasitic drug. BNSA is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes.

Mechanism of Action

4'-Bromo-3-nitrosalicylanilide inhibits CA by binding to the active site of the enzyme and blocking the hydration of carbon dioxide. 4'-Bromo-3-nitrosalicylanilide has been shown to be a potent inhibitor of CA with an inhibition constant (Ki) of 0.2 nM. 4'-Bromo-3-nitrosalicylanilide has been found to be selective for the CA isoform II, which is predominantly expressed in the central nervous system.
Biochemical and Physiological Effects:
4'-Bromo-3-nitrosalicylanilide has been shown to have various biochemical and physiological effects. Inhibition of CA by 4'-Bromo-3-nitrosalicylanilide has been found to reduce intraocular pressure in animal models of glaucoma. 4'-Bromo-3-nitrosalicylanilide has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 4'-Bromo-3-nitrosalicylanilide has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments. 4'-Bromo-3-nitrosalicylanilide is a potent and selective inhibitor of CA, which makes it a valuable tool for studying the physiological and pathological roles of CA. 4'-Bromo-3-nitrosalicylanilide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 4'-Bromo-3-nitrosalicylanilide has some limitations for lab experiments. 4'-Bromo-3-nitrosalicylanilide has poor solubility in water, which can limit its use in some experimental settings. In addition, 4'-Bromo-3-nitrosalicylanilide has a relatively short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for the use of 4'-Bromo-3-nitrosalicylanilide in scientific research. One potential future direction is the development of 4'-Bromo-3-nitrosalicylanilide derivatives with improved solubility and pharmacokinetic properties. Another potential future direction is the use of 4'-Bromo-3-nitrosalicylanilide in combination with other CA inhibitors or chemotherapeutic agents to enhance their efficacy. Furthermore, 4'-Bromo-3-nitrosalicylanilide may have potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Further research is needed to explore these potential applications of 4'-Bromo-3-nitrosalicylanilide.
Conclusion:
In conclusion, 4'-Bromo-3-nitrosalicylanilide is a potent CA inhibitor that has been widely used in scientific research. 4'-Bromo-3-nitrosalicylanilide has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. 4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of 4'-Bromo-3-nitrosalicylanilide in scientific research and medicine.

Synthesis Methods

4'-Bromo-3-nitrosalicylanilide can be synthesized by the reaction of 4-bromo-3-nitrosalicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 4'-Bromo-3-nitrosalicylanilide as a yellow crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

4'-Bromo-3-nitrosalicylanilide has been widely used in scientific research as a CA inhibitor. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA is involved in many physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of CA has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

CAS RN

10515-47-6

Molecular Formula

C13H9BrN2O4

Molecular Weight

337.12 g/mol

IUPAC Name

N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H9BrN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18)

InChI Key

HKSUGCYEZHTCIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br

Other CAS RN

10515-47-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.